![molecular formula C6H3BrClN3 B3014067 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1429882-36-9](/img/structure/B3014067.png)

7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine

説明

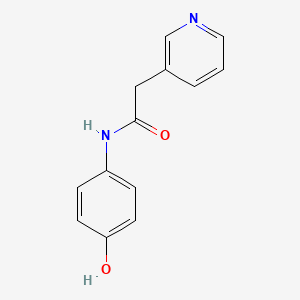

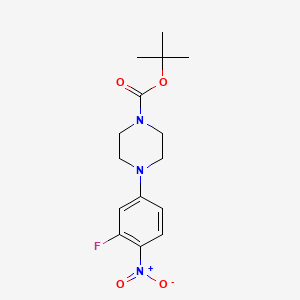

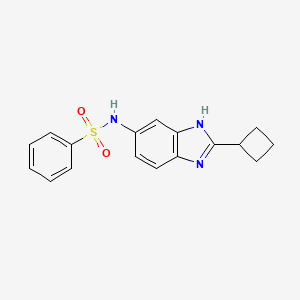

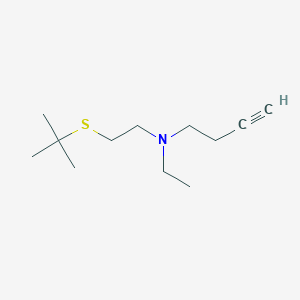

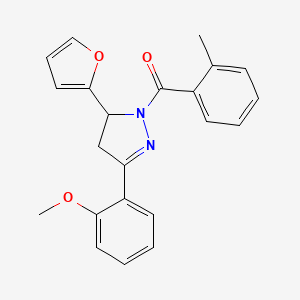

The compound 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is a halogenated pyrrolopyrimidine, which is a class of compounds that have garnered interest due to their potential biological activities and their use as synthetic intermediates in organic chemistry. These compounds are characterized by a pyrrolopyrimidine core structure with various substituents, including halogens such as bromine and chlorine at specific positions on the ring system.

Synthesis Analysis

The synthesis of halogenated pyrrolopyrimidines, such as the related 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, involves bromine-mediated oxidative cyclization of aldehyde-derived hydrazones . Similarly, the synthesis of 7-substituted pyrrolo[2,3-d]pyrimidines can start from alpha-bromoacetophenones, indicating that halogenation is a key step in the synthesis of these compounds . The regioselective halogenation of pyrrolopyrimidine nucleosides has also been achieved using N-halogenosuccinimides, which could be a relevant method for synthesizing this compound .

Molecular Structure Analysis

The molecular structure of halogenated pyrrolopyrimidines can be confirmed by techniques such as single-crystal X-ray analysis . This technique allows for the determination of the exact placement of halogen atoms on the pyrimidine nucleus and provides insight into the overall molecular geometry. The presence of halogens can significantly influence the electronic distribution and steric hindrance within the molecule, which in turn affects its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Halogenated pyrrolopyrimidines are versatile intermediates that can undergo various chemical reactions. They can participate in ring isomerization, such as the conversion of 1,2,4-triazolo[4,3-c]pyrimidines to 1,2,4-triazolo[1,5-c]pyrimidines through Dimroth rearrangement . Additionally, the presence of halogens allows for reactions such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions enable the diversification of the pyrrolopyrimidine core into a wide array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrrolopyrimidines are influenced by the nature and position of the substituents on the ring system. For instance, the stability of these compounds can vary; while some are susceptible to ring isomerization under ambient conditions, others with different substitutions at the C-5 position are quite stable . The presence of halogens also affects the reactivity of the compounds, making them suitable for further functionalization through various organic reactions . The crystal structure analysis provides additional information on the solid-state properties, such as molecular packing and intermolecular interactions .

科学的研究の応用

Synthesis and Derivative Research

- 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine has been utilized in the synthesis of various nucleosides and pyrimidine derivatives. For instance, Hinshaw et al. (1969) explored the synthesis of certain pyrrolopyrimidine nucleosides, focusing on the conversion of 4-chloro-7-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine into its 5-bromo derivative, which further led to the creation of 5-bromo-4-chloro-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine (Hinshaw, Gerster, Robins, & Townsend, 1969).

Structural Analysis and Modification

- Structural analysis and modifications of this compound derivatives have been a significant area of research. For example, Asaftei et al. (2009) synthesized and performed X-ray analyses on the 7-(2-bromoethyl) derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, revealing insights into the side chain positioning relative to the heterocyclic ring (Asaftei, Reichelt, Reuter, & Rosemeyer, 2009).

Biochemical Significance and Activity

- The biochemical significance and potential activities of this compound and its derivatives have been explored. Ramzaeva and Seela (1995) described the synthesis of 7-chloro-, 7-bromo-, and 7-iodo-substituted 7-deaza-2′-deoxyguanosine derivatives, highlighting the regioselective 7-halogenation of pyrrolo[2,3-d]pyrimidine nucleosides (Ramzaeva & Seela, 1995).

Antiproliferative and Antiviral Evaluation

- Studies have also evaluated the antiproliferative and antiviral activities of pyrrolo[2,3-d]pyrimidine derivatives. Swayze et al. (1992) investigated a range of 6-substituted pyrrolo[2,3-d]pyrimidine derivatives related to nucleoside antibiotics, assessing their biological activities (Swayze, Shannon, Buckheit, Wotring, Drach, & Townsend, 1992).

Synthesis Techniques and Chemical Properties

- The synthesis techniques and chemical properties of this compound have been a focus of research, with studies like that of Wang et al. (2017) detailing a green and simple Cu-catalyzed method for efficient synthesis of pyrrolo[2,3-d]pyrimidine derivatives (Wang, Zheng, Kong, Zhang, Chen, & Wang, 2017).

Safety and Hazards

作用機序

Target of Action

Similar compounds, such as 7h-pyrrolo[2,3-d]pyrimidine derivatives, have been found to inhibit p21-activated kinase 4 (pak4) . PAK4 is a serine/threonine protein kinase associated with various cancers .

Mode of Action

Similar compounds have shown strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . These interactions can influence the activity of the target protein, potentially leading to changes in cell behavior .

Biochemical Pathways

Inhibitors of pak4, like the similar compounds mentioned, can affect various signaling pathways involved in cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Result of Action

Similar compounds have been found to induce cell cycle arrest and apoptosis in hepg2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and bax, and the downregulation of bcl-2 activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine. For instance, similar compounds exhibit stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential for maintaining the compound’s stability and efficacy .

特性

IUPAC Name |

7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-3-1-9-4-2-10-6(8)11-5(3)4/h1-2,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPYDBHFZKKIDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC(=NC=C2N1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013984.png)

![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B3013989.png)

![ethyl 2-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/structure/B3013991.png)

![2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3013993.png)

![2,5-dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3013998.png)

![N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013999.png)

![2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B3014000.png)

![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014005.png)